molecular formula C16H17N3O4S B6111249 6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylpyrimidin-4(3H)-one

6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylpyrimidin-4(3H)-one

Cat. No.: B6111249
M. Wt: 347.4 g/mol
InChI Key: XWXRINYGZUHMRT-UHFFFAOYSA-N
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Description

6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a pyrimidinone core with morpholine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved by reacting appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Introduction of the Morpholine Group: This step involves the reaction of the pyrimidinone intermediate with morpholine in the presence of a suitable catalyst.

    Attachment of the Phenyl Group: This can be done through a substitution reaction using phenyl halides or phenylboronic acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The phenyl and morpholine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides, boronic acids, and organometallic compounds are employed under various conditions, including the use of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylpyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biology: The compound can be used as a probe to study biological pathways and mechanisms.

    Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

    Industry: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylpyrimidin-4(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Morpholinyl)acetic acid
  • 4-Morpholinoacetic acid
  • 2-Morpholin-4-yl-benzothiazole

Uniqueness

Compared to these similar compounds, 6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenylpyrimidin-4(3H)-one stands out due to its combination of a pyrimidinone core with morpholine and phenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-13-10-14(21)19(12-4-2-1-3-5-12)16(17-13)24-11-15(22)18-6-8-23-9-7-18/h1-5,10,20H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXRINYGZUHMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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